Biphenyl-2-yl benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biphenyl-2-yl benzenesulfonate is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl moiety attached to a benzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Biphenyl-2-yl benzenesulfonate can be synthesized through several methods. One common approach involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of a catalyst such as copper chloride (CuCl). The reaction typically occurs under mild conditions, with isopropyl nitrite used as the diazotizing reagent .
Industrial Production Methods
Industrial production of this compound often employs catalytic coupling reactions. Methods such as the Ullmann reaction, which involves the coupling of aryl halides in the presence of copper, are widely used. Other methods include the Suzuki-Miyaura coupling and the Stille reaction, which utilize palladium catalysts .
Chemical Reactions Analysis
Types of Reactions
Biphenyl-2-yl benzenesulfonate undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl derivatives, it can undergo electrophilic substitution reactions, such as Friedel-Crafts alkylation and acylation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Nucleophilic Substitution: It can also participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonate group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Catalysts: Copper chloride (CuCl), palladium catalysts.
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution reactions can yield alkylated or acylated biphenyl derivatives, while oxidation reactions can produce biphenyl carboxylic acids .
Scientific Research Applications
Biphenyl-2-yl benzenesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of biphenyl-2-yl benzenesulfonate involves its interaction with specific molecular targets. For instance, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing its proteolytic activity. This inhibition is mediated through the formation of a covalent acyl-enzyme complex, which is stabilized by interactions with the catalytic triad of the enzyme .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: An organosulfur compound with similar sulfonate functionality.
Biphenyl Derivatives: Compounds like 4,4’-dichlorobiphenyl and 4,4’-dimethylbiphenyl share the biphenyl core structure.
Uniqueness
Biphenyl-2-yl benzenesulfonate is unique due to its combined biphenyl and sulfonate functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
21419-72-7 |
---|---|
Molecular Formula |
C18H14O3S |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(2-phenylphenyl) benzenesulfonate |
InChI |
InChI=1S/C18H14O3S/c19-22(20,16-11-5-2-6-12-16)21-18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-14H |
InChI Key |
MKCPUDVEFDAXLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.